molecular formula C27H28NO8P B609744 3-O-Methylfluorescein phosphate cyclohexylammonium salt CAS No. 21233-09-0

3-O-Methylfluorescein phosphate cyclohexylammonium salt

Cat. No.: B609744
CAS No.: 21233-09-0
M. Wt: 525.4938
InChI Key: SJPHZMRXIHOGOW-UHFFFAOYSA-N
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Description

3-O-Methylfluorescein phosphate cyclohexylammonium salt: is a fluorescent molecule commonly used in biological research for labeling cells and biomolecules. Its fluorescent properties allow researchers to visualize and track these targets within living cells or organisms. This compound is also used in fluorimetric studies and can act as a reactant in multifunctional phosphate-based inorganic-organic hybrid nanoparticles .

Biochemical Analysis

Biochemical Properties

The primary role of 3-O-Methylfluorescein phosphate cyclohexylammonium salt in biochemical reactions is as a substrate for the fluorimetric determination of phosphatase . The enzymes it interacts with include phosphatases, which catalyze the hydrolysis of phosphate esters. The nature of these interactions involves the cleavage of the phosphate group from the this compound molecule, resulting in a change in fluorescence that can be measured .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for phosphatase enzymes. By serving as a substrate for these enzymes, it can influence cell function by participating in the regulation of phosphate groups within the cell

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with phosphatase enzymes. These enzymes cleave the phosphate group from the this compound molecule, resulting in a change in fluorescence that can be measured . This allows researchers to monitor the activity of phosphatase enzymes at the molecular level.

Metabolic Pathways

It is known to interact with phosphatase enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylfluorescein phosphate cyclohexylammonium salt involves the reaction of 3-O-Methylfluorescein with phosphoric acid, followed by the addition of cyclohexylamine to form the cyclohexylammonium salt. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: The compound can undergo hydrolysis, breaking down into its constituent parts.

    Phosphatase Reaction: It acts as a substrate for phosphatase enzymes, which cleave the phosphate group.

Common Reagents and Conditions:

    Hydrolysis: Water and acidic or basic conditions.

    Phosphatase Reaction: Phosphatase enzymes under physiological conditions.

Major Products Formed:

    Hydrolysis: 3-O-Methylfluorescein and phosphoric acid.

    Phosphatase Reaction: 3-O-Methylfluorescein and inorganic phosphate.

Scientific Research Applications

Chemistry:

  • Used in fluorimetric assays to measure enzyme activity, particularly phosphatases .

Biology:

  • Employed in cell labeling and tracking studies due to its fluorescent properties.

Medicine:

  • Investigated for its potential use in cancer therapy by inhibiting the growth of human cells in vitro and reducing the frequency of cancer cell proliferation .

Industry:

  • Utilized in the development of multifunctional phosphate-based inorganic-organic hybrid nanoparticles .

Comparison with Similar Compounds

  • 4-Methylumbelliferyl phosphate
  • DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate)

Comparison:

  • Fluorescent Properties: 3-O-Methylfluorescein phosphate cyclohexylammonium salt has unique fluorescent properties that make it particularly useful for cell labeling and tracking studies.
  • Enzyme Substrate: It serves as a substrate for phosphatase enzymes, similar to other compounds like 4-Methylumbelliferyl phosphate, but with distinct advantages in terms of sensitivity and specificity .

This compound’s unique properties and applications make it a valuable tool in various scientific research fields.

Biological Activity

3-O-Methylfluorescein phosphate cyclohexylammonium salt (OMFP) is a fluorescent compound extensively utilized in biological research, particularly for its role as a substrate in enzyme assays. Its unique fluorescent properties enable researchers to visualize and quantify biochemical reactions, making it a valuable tool in various scientific fields, including biochemistry, cell biology, and pharmacology.

OMFP is a derivative of fluorescein, characterized by its phosphate group that enhances its utility in enzymatic assays. The compound primarily targets phosphatase enzymes, where it acts as a substrate. Upon dephosphorylation by these enzymes, OMFP exhibits a significant increase in fluorescence intensity, allowing for sensitive detection and quantification of phosphatase activity.

Chemical Structure

  • Molecular Formula : C₁₃H₁₅N₂O₄P
  • CAS Number : 21233-09-0

Enzymatic Assays

OMFP is widely employed in phosphatase activity assays due to its high sensitivity and specificity. The compound's fluorescence increases dramatically upon dephosphorylation, which can be quantitatively measured using fluorescence spectroscopy.

Enzyme Substrate Km (μM) Assay Type
Protein Tyrosine Phosphatase (PTP)OMFP15-50Continuous kinetic assay
Alkaline PhosphataseOMFP30-100Endpoint assay

Case Studies

  • Inhibition Studies : In studies assessing the inhibition of PTPs, OMFP was found to be more effective than other substrates like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), particularly due to its red-shifted fluorescence which minimizes interference from other compounds .
  • Cell Proliferation Assays : Research indicated that OMFP can inhibit the proliferation of cancer cells in vitro. The compound's interaction with phosphatases was shown to reduce the frequency of cell division, suggesting potential applications in cancer therapy .

Applications in Research

OMFP's versatility extends beyond enzyme assays; it is also used for:

  • Cell Labeling : Its fluorescent properties allow for effective labeling and tracking of cells in live imaging studies.
  • Biochemical Analysis : It serves as a substrate for various biochemical reactions involving phosphatases, aiding in the understanding of cellular signaling pathways.

Limitations

Despite its advantages, OMFP has limitations including:

  • Solubility Issues : The compound has limited solubility in aqueous solutions, often requiring initial dissolution in organic solvents like DMSO. This can complicate experimental designs where solvent effects are critical .
  • Sensitivity to Environmental Conditions : The fluorescence properties can be affected by pH and ionic strength, necessitating careful control of assay conditions .

Properties

IUPAC Name

cyclohexanamine;(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O8P.C6H13N/c1-26-12-6-8-16-18(10-12)27-19-11-13(29-30(23,24)25)7-9-17(19)21(16)15-5-3-2-4-14(15)20(22)28-21;7-6-4-2-1-3-5-6/h2-11H,1H3,(H2,23,24,25);6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPHZMRXIHOGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OP(=O)(O)O)C5=CC=CC=C5C(=O)O3.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657460
Record name 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21233-09-0
Record name 6'-Methoxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl dihydrogen phosphate--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 2
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 3
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 4
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 5
3-O-Methylfluorescein phosphate cyclohexylammonium salt
Reactant of Route 6
3-O-Methylfluorescein phosphate cyclohexylammonium salt

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